

JNJ-42165279: A Comprehensive Technical Guide to its Selectivity Profile Against Other Hydrolases

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Compound of Interest		
Compound Name:	JNJ-42165279	
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Introduction

JNJ-42165279 is a potent, orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH) that has been investigated for the treatment of various central nervous system disorders, including anxiety and major depressive disorder.[1] A key attribute of a successful therapeutic agent is its selectivity for the intended target over other proteins in the body, which minimizes the risk of off-target effects. This technical guide provides an in-depth overview of the selectivity profile of **JNJ-42165279**, with a particular focus on its activity against other hydrolases. The information is compiled from publicly available preclinical and clinical data.

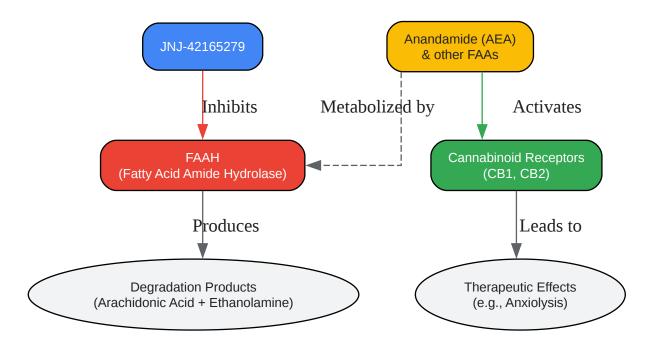
Mechanism of Action and Signaling Pathway

JNJ-42165279 is a covalent, but slowly reversible, inhibitor of FAAH.[1] It acts by carbamylating the catalytic serine residue (Ser241) within the active site of the FAAH enzyme. [2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides (FAAs), the most studied of which is N-arachidonoylethanolamine, or anandamide (AEA).[3]

By inhibiting FAAH, **JNJ-42165279** leads to an increase in the levels of anandamide and other FAAs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2][3] Anandamide



is an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2.[4] The potentiation of anandamide signaling through the inhibition of its degradation is the core mechanism by which **JNJ-42165279** is thought to exert its therapeutic effects.[4]



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Figure 1: Signaling Pathway of JNJ-42165279

Selectivity Profile: Data Presentation

The selectivity of **JNJ-42165279** has been evaluated against its primary target, FAAH, as well as a broad range of other proteins.

Potency Against Target Hydrolase (FAAH)

JNJ-42165279 demonstrates potent inhibition of both human and rat FAAH. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.



Target Enzyme	IC50 (nM)	Species		
FAAH	70	Human		
FAAH	313	Rat		
Data sourced from Keith et al., 2015.[3]				

Broad Off-Target Selectivity Screening

JNJ-42165279 has undergone extensive selectivity screening to assess its potential for off-target activities. The key findings from these studies are summarized below.

Target Class	Number of Targets	Concentration Tested	Result
Receptors, Enzymes, Transporters, Ion Channels	50	10 μΜ	No significant inhibition (>50%) observed for any target.[2]
Cytochrome P450 Enzymes (CYPs)	6 (1A2, 2C8, 2C9, 2C19, 2D6, 3A4)	10 μΜ	No inhibition observed.[2]
hERG Channel	1	10 μΜ	No inhibition observed.[2]

Note: The comprehensive list of the 50 specific off-targets evaluated has not been made publicly available in the reviewed scientific literature.

Selectivity Against Other Hydrolases

While **JNJ-42165279** is described as "highly selective," specific quantitative data on its activity against other hydrolases, particularly other serine hydrolases, is not available in the public domain. The serine hydrolase superfamily is a large and diverse group of enzymes, and assessing selectivity against these related enzymes is crucial. For context, the FAAH inhibitor BIA 10-2474, which was associated with severe adverse events in a clinical trial, was later found to inhibit several other serine hydrolases, including carboxylesterases (CES1, CES2)



and α/β -hydrolase domain-containing proteins (ABHDs). In contrast, other clinically evaluated FAAH inhibitors, such as PF-0445784S, have demonstrated high selectivity with minimal off-target activity against other serine hydrolases. The preclinical data for **JNJ-42165279** suggests a high degree of selectivity, but direct comparative data against other hydrolases is not publicly available.

Experimental Protocols

Detailed experimental protocols for the selectivity screening of **JNJ-42165279** have not been fully disclosed. However, based on standard practices in drug discovery and the available literature, the following represents likely methodologies.

FAAH Inhibition Assay (Fluorometric Method)

This is a common in vitro assay to determine the potency of FAAH inhibitors.

Principle: The assay measures the activity of recombinant FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Cleavage of AAMCA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is proportional to FAAH activity.

Materials:

- Recombinant human FAAH
- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
- AAMCA substrate
- JNJ-42165279 (or other test compounds) dissolved in DMSO
- 96-well microplate
- Fluorescence plate reader

Procedure:

Prepare serial dilutions of JNJ-42165279 in DMSO.



- In a 96-well plate, add the assay buffer, the diluted JNJ-42165279 solutions, and the recombinant FAAH enzyme. Include wells with DMSO only as a control for uninhibited enzyme activity.
- Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
- Immediately begin monitoring the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., ~360 nm excitation and ~465 nm emission).
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable doseresponse model to determine the IC50 value.



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Figure 2: General Workflow for a Fluorometric FAAH Inhibition Assay

Off-Target Selectivity Profiling

A common approach for broad selectivity screening is to use a panel of in vitro assays, often provided by contract research organizations.

Principle: **JNJ-42165279** would be tested at a fixed concentration (e.g., $10 \mu M$) in a battery of standardized binding and functional assays covering a wide range of biologically relevant targets.

Typical Assay Types in a Panel:

 Radioligand Binding Assays: To assess the ability of the compound to displace a known radiolabeled ligand from a receptor or transporter.



- Enzyme Inhibition Assays: To measure the effect of the compound on the activity of various enzymes.
- Functional Assays: To determine if the compound acts as an agonist or antagonist at a receptor, or if it modulates the activity of an ion channel.

General Procedure:

- **JNJ-42165279** is prepared at the specified test concentration.
- The compound is incubated with the specific target (e.g., cell membranes expressing a receptor, a purified enzyme).
- The assay-specific endpoint is measured (e.g., radioactivity, fluorescence, luminescence).
- The percentage of inhibition or stimulation is calculated relative to a control.

Activity-Based Protein Profiling (ABPP) for Hydrolase Selectivity

ABPP is a powerful chemoproteomic technique used to assess the activity of entire enzyme families directly in complex biological samples. It is a likely method that would have been used to confirm the selectivity of **JNJ-42165279** against other serine hydrolases.

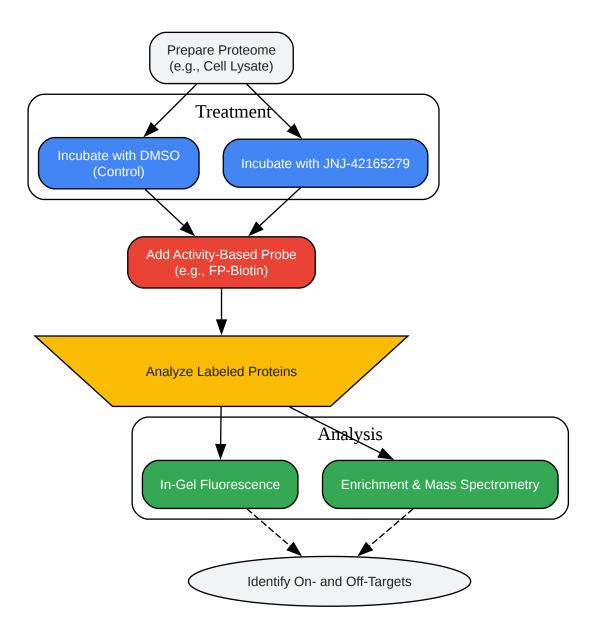
Principle: A broad-spectrum, activity-based probe (e.g., a fluorophosphonate linked to a reporter tag like biotin or a fluorophore) is used to covalently label the active site of serine hydrolases in a proteome. If **JNJ-42165279** is pre-incubated with the proteome, it will bind to its target (FAAH) and prevent the probe from labeling it. By comparing the probe labeling pattern in the presence and absence of **JNJ-42165279**, off-target interactions can be identified.

General Workflow:

- A complex proteome (e.g., cell or tissue lysate) is prepared.
- The proteome is incubated with either DMSO (control) or JNJ-42165279.
- The activity-based probe is added to both samples.



- The probe-labeled proteins are visualized (e.g., by in-gel fluorescence scanning) or enriched (e.g., using streptavidin beads if the probe is biotinylated) for identification and quantification by mass spectrometry.
- A reduction in probe labeling for a specific protein in the JNJ-42165279-treated sample indicates an interaction.



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Figure 3: General Workflow for Activity-Based Protein Profiling (ABPP)

Conclusion



JNJ-42165279 is a potent inhibitor of FAAH with a high degree of selectivity. Preclinical data indicates that at a concentration of 10 μ M, it does not significantly interact with a wide range of other receptors, enzymes, transporters, and ion channels, nor does it inhibit major CYP450 enzymes or the hERG channel. This suggests a low potential for many common off-target related side effects.

While the compound is reported to be highly selective, a detailed, quantitative profile of its activity against other hydrolases, particularly members of the serine hydrolase superfamily, is not publicly available. The use of advanced techniques like Activity-Based Protein Profiling is crucial for confirming such selectivity. The available data supports the characterization of **JNJ-42165279** as a selective FAAH inhibitor, a critical feature for its development as a therapeutic agent.

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